molecular formula C7H8BrNO2 B8515101 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone

2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone

Cat. No. B8515101
M. Wt: 218.05 g/mol
InChI Key: JGIDYHKKMDVKKN-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

400 mg (2.87 mmol) of 1-(3,5-dimethylisoxazol-4-yl)ethanone are dissolved in 20 mL of glacial acetic acid. 1.42 mL (8.62 mmol) of hydrobromic acid and 163 μl (3.16 mmol) of bromine are added to the medium. The reaction mixture is placed under magnetic stirring at room temperature for 2 hours. The solution is diluted with water, basified with saturated aqueous NaHCO3 solution and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate and evaporated to dryness to give 540 mg of 2-bromo-1-(3,5-dimethylisoxazol-4-yl)ethanone, corresponding to the following characteristics:
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Quantity
163 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7](=[O:9])[CH3:8])=[C:5]([CH3:10])[O:4][N:3]=1.[BrH:11].BrBr.C([O-])(O)=O.[Na+]>C(O)(=O)C.O>[Br:11][CH2:8][C:7]([C:6]1[C:2]([CH3:1])=[N:3][O:4][C:5]=1[CH3:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
CC1=NOC(=C1C(C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.42 mL
Type
reactant
Smiles
Br
Name
Quantity
163 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under magnetic stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1C(=NOC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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